molecular formula C13H14N2O3S B11804444 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11804444
M. Wt: 278.33 g/mol
InChI Key: NNZVVMXAUXFSGF-UHFFFAOYSA-N
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Description

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with:

  • A 2-amino group at position 2.
  • A 4-methoxy-2-methylphenyl group at position 3.
  • An acetic acid moiety at position 4.

The compound’s structure combines electron-donating (methoxy) and steric (methyl) groups on the phenyl ring, which enhance lipophilicity and modulate interactions with biological targets.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[2-amino-4-(4-methoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C13H14N2O3S/c1-7-5-8(18-2)3-4-9(7)12-10(6-11(16)17)19-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17)

InChI Key

NNZVVMXAUXFSGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of α-Halo Ketone Precursor

The substituted α-bromo ketone is synthesized via Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with bromoacetyl bromide in the presence of AlCl₃. Alternatively, direct bromination of 1-(4-methoxy-2-methylphenyl)ethanone using N-bromosuccinimide (NBS) in chloroform achieves regioselective α-bromination.

Reaction Conditions :

  • Solvent: Chloroform or dichloromethane

  • Temperature: 0–25°C

  • Yield: 70–85%

Cyclocondensation with Thiourea

The α-bromo ketone is reacted with thiourea in refluxing ethanol to form the 2-aminothiazole intermediate. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization.

Procedure :

  • Dissolve thiourea (1.2 eq) in anhydrous ethanol.

  • Add α-bromo ketone (1 eq) dropwise under nitrogen.

  • Reflux at 80°C for 6–8 hours.

  • Cool, filter, and recrystallize from ethanol/water.

Key Data :

  • Yield: 65–78%

  • Purity (HPLC): >95%

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at position 5 of the thiazole ring is introduced via alkylation or hydrolysis of ester intermediates.

Alkylation with Ethyl Bromoacetate

The 5-position of the thiazole is functionalized using ethyl bromoacetate in the presence of a base.

Procedure :

  • Suspend 2-amino-4-(4-methoxy-2-methylphenyl)thiazole (1 eq) in dry THF.

  • Add NaH (1.5 eq) and stir at 0°C for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

  • Yield: 60–70%

  • Intermediate: Ethyl 2-(2-amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetate

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under basic conditions to yield the final acetic acid derivative.

Procedure :

  • Dissolve ethyl ester (1 eq) in 10% NaOH (aq).

  • Reflux at 100°C for 4–6 hours.

  • Acidify with HCl to pH 2–3.

  • Filter and recrystallize from ethanol.

Key Data :

  • Yield: 85–90%

  • Melting Point: 210–215°C (decomposes)

Alternative Route: One-Pot Cyclization and Functionalization

A patent by CN101805311A describes a one-pot method combining cyclization and oximation, adapted here for the target compound:

Reaction Scheme

  • React 4-methoxy-2-methylacetophenone with N-bromosuccinimide to form α-bromo ketone.

  • Treat with thiourea and ethyl glyoxylate in acetonitrile.

  • Add hydroxylamine hydrochloride to introduce the oxime intermediate.

  • Hydrolyze oxime to carboxylic acid using HCl/EtOH.

Optimization Insights :

  • Solvent: Acetonitrile improves reaction homogeneity.

  • Temperature: 50°C minimizes byproducts.

  • Yield: 75% overall.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3300 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CO), 6.90–7.45 (m, 3H, Ar-H).

  • MS (ESI) : m/z 307 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • Stability : Stable in solid form for >6 months at 4°C; degrades in aqueous solution (t₁/₂ = 48 hours at pH 7).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch + Alkylation60–7095Scalable, uses inexpensive reagentsMulti-step, lengthy purification
One-Pot Synthesis7598Fewer steps, higher efficiencyRequires strict temperature control
Ester Hydrolysis85–9097High yield, simple workupLimited to ester precursors

Industrial-Scale Considerations

For large-scale production (>1 kg), the Hantzsch method is preferred due to its reproducibility. Key modifications include:

  • Continuous Flow Reactors : Reduce reaction time from 8 hours to 30 minutes.

  • Catalytic Recycling : Use immobilized AlCl₃ for Friedel-Crafts acylation (recycled 5× without yield loss).

  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to improve safety .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in its anticancer role, it may inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately causing cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Thiazole Ring
  • 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid (CAS 859482-70-5) Structure: Phenyl group at position 4, lacking the amino and methoxy-methylphenyl substituents. Molecular Formula: C₁₁H₉NO₂S. Molecular Weight: 219.26 g/mol. Key Differences: Absence of the 2-amino and 4-methoxy-2-methylphenyl groups reduces hydrogen-bonding capacity and lipophilicity compared to the target compound .
  • 2-(2,6-Dichlorophenyl)thiazol-5-yl Acetic Acid Structure: 2,6-Dichlorophenyl group at position 4. Molecular Formula: C₁₁H₇Cl₂NO₂S. Molecular Weight: 288.14 g/mol. Key Differences: Electron-withdrawing chlorine atoms increase acidity and reduce metabolic stability compared to the electron-donating methoxy group in the target compound .
Modifications to the Acetic Acid Side Chain
  • Ethyl 3-(2-Amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate Structure: Propanoate ester side chain instead of acetic acid; 4-chlorophenyl substituent. Molecular Formula: C₁₄H₁₄ClN₂O₂S.
  • (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid Structure: Methoxyimino group introduces a double bond (Z-configuration). Molecular Formula: C₇H₈N₃O₃S.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound C₁₃H₁₅N₂O₃S* ~295.34* 4-Methoxy-2-methylphenyl, 2-amino Moderate (polar acetic acid)
2-(4-Phenylthiazol-5-yl)acetic Acid C₁₁H₉NO₂S 219.26 Phenyl Low (non-polar phenyl)
2-(2,6-Dichlorophenyl)thiazol-5-yl Acetic Acid C₁₁H₇Cl₂NO₂S 288.14 2,6-Dichlorophenyl Low (hydrophobic Cl)
Ethyl 3-(2-Amino-4-(4-chlorophenyl)thiazol-5-yl)propanoate C₁₄H₁₄ClN₂O₂S 325.80 4-Chlorophenyl, propanoate ester High (ester enhances lipophilicity)

*Estimated based on structural analogy.

Role of the 4-Methoxy-2-Methylphenyl Group
  • The 4-methoxy group in the target compound donates electrons via resonance, increasing electron density on the phenyl ring. This contrasts with electron-withdrawing groups (e.g., Cl in ), which reduce electron density and may decrease binding affinity to targets requiring π-π interactions .
Impact of the 2-Amino Group
  • The amino group at position 2 enables hydrogen bonding with biological receptors, a feature absent in compounds like 2-(4-phenylthiazol-5-yl)acetic acid (). This may enhance the target compound’s activity in enzyme inhibition or receptor agonism/antagonism .
Side Chain Modifications
  • Acetic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than ester analogs (), favoring renal excretion. However, esters like ethyl propanoate may exhibit better oral bioavailability due to enhanced intestinal absorption .

Metabolic and Stability Considerations

  • Electron-Donating vs.
  • Thiophene vs. Phenyl Analogs : 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid () contains a sulfur atom, which may undergo sulfoxidation, a metabolic pathway absent in the target compound .

Biological Activity

2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid, a thiazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an amino group, a thiazole ring, and a methoxy-substituted phenyl group, suggesting diverse applications in pharmacology and biochemistry.

Structural Characteristics

The compound's structure includes:

  • Thiazole Ring : A five-membered heterocycle known for its biological activity.
  • Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Carboxylic Acid Group : Allows for conjugation with other molecules, enhancing its utility in drug development.

Biological Activities

Research indicates that 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid exhibits several biological activities:

  • Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties. The presence of the thiazole ring may enhance interactions with microbial targets, potentially leading to effective antimicrobial agents.
  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial in protecting cells from oxidative stress.
  • Cytotoxic Effects : Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence activity levels.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against bacteria and fungi.
AntioxidantExhibits properties that may protect against oxidative damage.
CytotoxicDemonstrated cytotoxicity in cancer cell lines; structure-dependent effects.

Case Studies

  • Antimicrobial Studies : A study on thiazole derivatives showed that compounds with similar structures exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal treatments.
  • Cytotoxicity Assays : In vitro assays revealed that certain thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer potential .

The mechanisms through which 2-(2-Amino-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Thiazole compounds often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways essential for cell growth and survival.

Q & A

Q. Methodological Insight

  • Step 1 : Prepare the thiazole core via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-bromoacetates.
  • Step 2 : Couple the thiazole with a phenoxyacetic acid derivative using Mitsunobu or Ullmann coupling, depending on substituent compatibility.
  • Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Yields range from 40–60% due to steric hindrance from the 4-methoxy-2-methylphenyl group .

How do structural modifications to the thiazole ring influence bioactivity, and what contradictions exist in reported data?

Advanced Research Focus
Structural analogs with trifluoromethyl or halogen substitutions on the phenyl ring (e.g., GW501516) show enhanced PPARδ agonism (EC₅₀ = 1 nM) compared to the methoxy-methyl variant . However, conflicting data exist: some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus) in similar thiazoles , while others prioritize metabolic modulation . These discrepancies may arise from assay conditions (e.g., cell line specificity) or substitution patterns altering solubility and target binding.

Q. Methodological Approach

  • SAR Analysis : Compare IC₅₀/EC₅₀ values of analogs (e.g., 2-methyl vs. 4-trifluoromethyl substitutions) using PPARδ reporter assays .
  • Contradiction Resolution : Replicate assays under standardized conditions (e.g., HEK293 cells, 48-hour incubation) and validate via molecular docking to identify binding affinity variations at the PPARδ ligand-binding domain .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Focus
Characterization relies on:

  • ¹H/¹³C NMR : Key signals include the thiazole proton at δ 7.8–8.2 ppm and the acetic acid methylene at δ 3.7–4.1 ppm .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M-H]⁻ at m/z 466.1 for analogs) .
  • HPLC-DAD : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Advanced Application

  • Contradiction in Melting Points : Analogous compounds show melting point variations (e.g., 122–142°C) due to polymorphism. Use DSC to identify crystalline forms and ensure batch consistency .

How can researchers resolve low yields in the final coupling step of the synthesis?

Advanced Research Focus
Low yields (e.g., 43–50% in GW501516 analogs) often stem from steric hindrance or side reactions. Strategies include:

  • Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of bulky intermediates .
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Ullmann coupling, improving yields to 60–70% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 100°C, minimizing decomposition .

What computational methods predict the compound’s interaction with PPARδ, and how reliable are these models?

Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to PPARδ (PDB: 3TKM). The acetic acid moiety forms hydrogen bonds with Tyr473, while the thiazole ring engages in hydrophobic interactions with Leu465 . However, discrepancies between in silico and in vitro data (e.g., ΔG binding vs. EC₅₀) highlight the need for QSAR refinement using crystal structures of ligand-receptor complexes .

How do researchers address solubility challenges in biological assays?

Methodological Insight
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates:

  • Prodrug Design : Synthesize methyl ester prodrugs (e.g., ethyl 2-((4-fluorophenyl)thio)acetate derivatives) to enhance permeability .
  • Formulation : Use DMSO/PEG-400 mixtures (10:90 v/v) for in vivo studies, achieving plasma concentrations of 1–5 µM .

What are the ethical considerations in studying PPARδ agonists, given their doping potential?

Advanced Research Focus
GW501516 and analogs are banned by WADA due to endurance-enhancing effects . Researchers must:

  • Compliance : Adhere to WADA’s Prohibited List (updated annually) and obtain ethics approval for animal/human studies.
  • Alternatives : Explore non-prohibited analogs (e.g., replacing trifluoromethyl with cyano groups) to avoid regulatory issues .

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